Cas no 1366393-17-0 ((3R)-3-{(tert-butoxy)carbonylamino}-3-(4-chloro-3-fluorophenyl)propanoic acid)

1366393-17-0 structure
Productnaam:(3R)-3-{(tert-butoxy)carbonylamino}-3-(4-chloro-3-fluorophenyl)propanoic acid
(3R)-3-{(tert-butoxy)carbonylamino}-3-(4-chloro-3-fluorophenyl)propanoic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- (3R)-3-{(tert-butoxy)carbonylamino}-3-(4-chloro-3-fluorophenyl)propanoic acid
- (3R)-3-(4-chloro-3-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- Benzenepropanoic acid, 4-chloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]-3-fluoro-, (βR)-
- (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-chloro-3-fluorophenyl)propanoic acid
- 1366393-17-0
- AKOS013461742
- (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-fluorophenyl)propanoic acid
- EN300-1163479
-
- Inchi: 1S/C14H17ClFNO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1
- InChI-sleutel: FVQLAORQXPFNJI-LLVKDONJSA-N
- LACHT: C1([C@H](NC(OC(C)(C)C)=O)CC(O)=O)=CC=C(Cl)C(F)=C1
Berekende eigenschappen
- Exacte massa: 317.0830139g/mol
- Monoisotopische massa: 317.0830139g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 6
- Complexiteit: 386
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.7
- Topologisch pooloppervlak: 75.6Ų
Experimentele eigenschappen
- Dichtheid: 1.295±0.06 g/cm3(Predicted)
- Kookpunt: 453.9±45.0 °C(Predicted)
- pka: 4.20±0.10(Predicted)
(3R)-3-{(tert-butoxy)carbonylamino}-3-(4-chloro-3-fluorophenyl)propanoic acid Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1163479-250mg |
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-fluorophenyl)propanoic acid |
1366393-17-0 | 250mg |
$459.0 | 2023-10-03 | ||
Enamine | EN300-1163479-1000mg |
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-fluorophenyl)propanoic acid |
1366393-17-0 | 1000mg |
$928.0 | 2023-10-03 | ||
Enamine | EN300-1163479-0.05g |
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-fluorophenyl)propanoic acid |
1366393-17-0 | 0.05g |
$732.0 | 2023-06-08 | ||
Enamine | EN300-1163479-0.1g |
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-fluorophenyl)propanoic acid |
1366393-17-0 | 0.1g |
$767.0 | 2023-06-08 | ||
Enamine | EN300-1163479-10.0g |
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-fluorophenyl)propanoic acid |
1366393-17-0 | 10g |
$3746.0 | 2023-06-08 | ||
Enamine | EN300-1163479-2500mg |
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-fluorophenyl)propanoic acid |
1366393-17-0 | 2500mg |
$1819.0 | 2023-10-03 | ||
Enamine | EN300-1163479-10000mg |
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-fluorophenyl)propanoic acid |
1366393-17-0 | 10000mg |
$3992.0 | 2023-10-03 | ||
Enamine | EN300-1163479-100mg |
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-fluorophenyl)propanoic acid |
1366393-17-0 | 100mg |
$322.0 | 2023-10-03 | ||
Enamine | EN300-1163479-1.0g |
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-fluorophenyl)propanoic acid |
1366393-17-0 | 1g |
$871.0 | 2023-06-08 | ||
Enamine | EN300-1163479-5.0g |
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-fluorophenyl)propanoic acid |
1366393-17-0 | 5g |
$2525.0 | 2023-06-08 |
(3R)-3-{(tert-butoxy)carbonylamino}-3-(4-chloro-3-fluorophenyl)propanoic acid Gerelateerde literatuur
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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4. Back matter
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5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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